molecular formula C26H25N3O2S B2437956 2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 370847-71-5

2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2437956
CAS No.: 370847-71-5
M. Wt: 443.57
InChI Key: ACPJRUQBUWHYJV-UHFFFAOYSA-N
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Description

2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinoline derivatives, while reduction of the cyano group can produce amine derivatives.

Scientific Research Applications

2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide
  • 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(m-tolyl)acetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a cyano and sulfanyl-acetamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-16-7-5-9-18(13-16)28-23(31)15-32-26-20(14-27)24(19-10-4-3-8-17(19)2)25-21(29-26)11-6-12-22(25)30/h3-5,7-10,13,24,29H,6,11-12,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPJRUQBUWHYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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